molecular formula C18H21FN4O2 B7160605 N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7160605
M. Wt: 344.4 g/mol
InChI Key: QNSINCUSHJJTCP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-2-25-16-6-4-15(5-7-16)21-18(24)23-11-9-22(10-12-23)17-8-3-14(19)13-20-17/h3-8,13H,2,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSINCUSHJJTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the piperazine ring: Starting with a suitable piperazine precursor.

    Substitution reactions: Introducing the ethoxyphenyl and fluoropyridinyl groups through nucleophilic substitution reactions.

    Amidation: Forming the carboxamide group through an amidation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying the biological activity of piperazine derivatives.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

    Receptors: Binding to specific receptors in the body to exert their effects.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion channels: Modulating ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-sulfonamide

Uniqueness

N-(4-ethoxyphenyl)-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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